Botcinic acid

Description

Properties

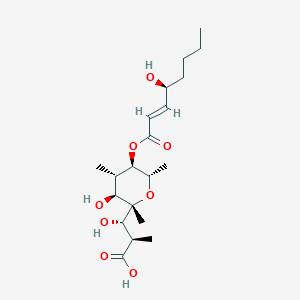

Molecular Formula |

C20H34O8 |

|---|---|

Molecular Weight |

402.5 g/mol |

IUPAC Name |

(2R,3S)-3-hydroxy-3-[(2S,3S,4S,5R,6S)-3-hydroxy-5-[(E,4S)-4-hydroxyoct-2-enoyl]oxy-2,4,6-trimethyloxan-2-yl]-2-methylpropanoic acid |

InChI |

InChI=1S/C20H34O8/c1-6-7-8-14(21)9-10-15(22)27-16-11(2)17(23)20(5,28-13(16)4)18(24)12(3)19(25)26/h9-14,16-18,21,23-24H,6-8H2,1-5H3,(H,25,26)/b10-9+/t11-,12-,13+,14+,16-,17+,18+,20+/m1/s1 |

InChI Key |

XGNHXARWXKZZNY-HZVPPPABSA-N |

SMILES |

CCCCC(C=CC(=O)OC1C(C(C(OC1C)(C)C(C(C)C(=O)O)O)O)C)O |

Isomeric SMILES |

CCCC[C@@H](/C=C/C(=O)O[C@@H]1[C@H]([C@@H]([C@@](O[C@H]1C)(C)[C@H]([C@@H](C)C(=O)O)O)O)C)O |

Canonical SMILES |

CCCCC(C=CC(=O)OC1C(C(C(OC1C)(C)C(C(C)C(=O)O)O)O)C)O |

Synonyms |

botcinic acid |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

Botcinic acid is characterized by its complex polyketide structure, which contributes to its biological activity. The compound is part of a larger family of metabolites produced by Botrytis cinerea, including botrydial and various botcinins. Its structural features include a unique arrangement of carbon chains and functional groups that enable its interaction with biological systems.

Phytotoxicity and Agricultural Applications

1. Plant Pathogen Interaction

this compound plays a significant role in the virulence of Botrytis cinerea, acting as a phytotoxin that facilitates infection in host plants. Research indicates that this compound disrupts plant cellular processes, leading to necrosis and disease symptoms similar to those observed in Botrytis infections .

2. Mechanism of Action

The phytotoxic effects of this compound are linked to its ability to induce oxidative stress in plant cells. This process involves the generation of reactive oxygen species (ROS), which can damage cellular components and lead to cell death . Understanding these mechanisms is crucial for developing effective plant protection strategies.

Biosynthesis Pathway

1. Genetic Regulation

The biosynthesis of this compound is governed by a cluster of genes within the Botrytis cinerea genome. Key regulatory genes, such as BcBoa13, encode transcription factors that positively influence the expression of other biosynthetic genes . The identification of these genes has significant implications for manipulating this compound production in biotechnological applications.

2. Environmental Factors

Studies show that environmental conditions, including light exposure, can regulate the expression of this compound biosynthesis genes. This regulation suggests potential strategies for enhancing or inhibiting toxin production based on agricultural practices or environmental management .

Medical Applications

1. Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens. The compound's ability to inhibit bacterial growth positions it as a potential candidate for developing new antimicrobial agents .

2. Therapeutic Potential

The structural characteristics of this compound may allow for modifications that enhance its efficacy as a therapeutic agent. Ongoing studies aim to explore its potential in treating infections caused by resistant bacterial strains, leveraging its natural bioactivity as a foundation for drug development .

Case Studies

Comparison with Similar Compounds

Botcinic Acid vs. Botrydial

This compound and botrydial are the two major phytotoxins of B. cinerea, but they differ in biosynthesis, structure, and functional roles:

Key Findings :

- Double mutants lacking both toxins (bcpks6Δ bcbot2Δ) show reduced virulence , confirming functional redundancy .

- Strains lacking this compound (e.g., B. cinerea B population) remain pathogenic, indicating toxin roles are host- and strain-dependent .

- Botrydial mutants overproduce this compound, suggesting cross-pathway regulatory interplay .

This compound vs. Botcinins

Botcinins (e.g., A, D, E, F) are derivatives of this compound with modified bioactivity:

Key Findings :

- Botcinin production is abolished in bcpks6Δ and bcpks9Δ mutants, confirming their dependence on this compound PKSs .

This compound vs. Other Fungal Polyketides

This compound shares biosynthetic machinery with polyketides from other fungi but differs in ecological roles:

Key Insight : this compound’s macrolactone structure is evolutionarily convergent with phytotoxic macrolides in other fungi, but its regulation by a subtelomeric, transposon-flanked cluster is unique .

Preparation Methods

Gene Inactivation Studies

Disruption of either BcBOA6 or BcBOA9 abolishes this compound production, as demonstrated by liquid chromatography-mass spectrometry (LC-MS) analysis of fungal extracts. Mutants lacking these genes fail to produce this compound or its derivatives, such as botcinin A, confirming their indispensable roles (Table 1).

Table 1: Impact of PKS Gene Inactivation on this compound Production

| Strain | This compound | Botcinin A | Botrylactone |

|---|---|---|---|

| Wild-type | + | + | + |

| ΔBcBOA6 | - | - | + |

| ΔBcBOA9 | - | - | + |

Key findings:

-

BcBOA6 contains a methyltransferase (MT) domain critical for introducing methyl branches.

-

BcBOA9 harbors an enoyl reductase (ER) domain responsible for ketone reduction.

-

Botrylactone, a shunt product, accumulates in mutants, suggesting redirected metabolic flux.

Chemical Synthesis of this compound

Chemical synthesis routes to this compound emphasize stereocontrol and functional group compatibility. Three principal strategies have been developed:

Polyoxygenated Tetrahydropyran Intermediate Route

The Fukui-Shiina synthesis (2008) employs a polyoxygenated tetrahydropyran (15 ) as the linchpin intermediate. Key steps include:

-

SmI₂-mediated Reformatsky reaction : Coupling of 2-bromoester 16 with aldehyde 15 yields substituted tetrahydropyran derivatives.

-

Katsuki-Sharpless asymmetric epoxidation : Epoxidation of allylic alcohol 18 introduces C-2 and C-3 stereocenters with >98% enantiomeric excess (ee).

-

Protection-methylation sequence : Temporary protection of hydroxyl groups with triethylsilyl (TES) ethers, followed by methylation, affords this compound (12 ) in 34% overall yield (Scheme 1).

Scheme 1: Synthesis of this compound from Tetrahydropyran Intermediate

Convergent Synthesis via Fragment Assembly

Ramírez-Fernández et al. (2011) proposed a modular approach disconnecting this compound into fragments A (C1–C4) and B (C5–C8):

-

Fragment A : Synthesized via Evans asymmetric aldol reaction between oxazolidinone 2a and methacrolein (85% yield, 99% ee).

-

Fragment B : Constructed using Lewis acid-mediated cyclization and cross-metathesis.

-

Convergence : Esterification and ring-closing metathesis (Grubbs II catalyst) assemble the macrocycle.

Key advantages :

Lactonization Using Mixed Carboxylic Anhydrides

The MNBA (2-methyl-6-nitrobenzoic anhydride) method enables efficient macrocyclization under mild conditions:

-

Activation : ω-Hydroxycarboxylic acid reacts with MNBA and DMAP to form a mixed anhydride.

-

Cyclization : Slow addition (syringe pump) ensures high dilution, favoring intramolecular esterification.

-

Deprotection : Removal of silyl protecting groups yields this compound (72% yield for 9-membered lactone model).

Optimized conditions :

Analytical Characterization of Synthetic this compound

Synthetic this compound is validated through spectroscopic comparisons with natural isolates:

-

¹H NMR : Key signals at δ 5.32 (H-3, dd, J = 10.2 Hz), δ 1.08 (H-8, t, J = 7.4 Hz).

-

¹³C NMR : Carboxylic acid carbon at δ 174.6 ppm, methyl branches at δ 18.2–18.6 ppm.

-

Optical rotation : [α]D²⁵ = +23.6° (c = 1.0, MeOH), matching natural samples.

Comparative Analysis of Preparation Methods

Table 2: Efficiency of this compound Synthesis Routes

| Method | Yield (%) | Stereocontrol | Scalability |

|---|---|---|---|

| Biosynthesis | N/A | High | Limited |

| Tetrahydropyran route | 34 | Excellent | Moderate |

| Convergent synthesis | 41* | High | High |

| MNBA lactonization | 72† | Moderate | High |

*Estimated from fragment coupling; †Model lactone.

Critical insights :

Q & A

Q. What are the key enzymatic components involved in botcinic acid biosynthesis, and how were they identified?

this compound biosynthesis in Botrytis cinerea requires two polyketide synthases (PKSs), BcBOA6 (formerly BcPKS6) and BcBOA9 (BcPKS9), identified via transcriptomic analysis during tomato leaf infection. Gene inactivation experiments, coupled with high-performance liquid chromatography (HPLC) and mass spectrometry (MS) metabolite profiling, confirmed their essential roles:

- BcBOA6 mutants lacked this compound but accumulated botrylactone , a biosynthetic intermediate.

- BcBOA9 mutants showed no this compound production and lacked intermediates, suggesting its role in later modification steps . Methodologies: Gene knockout, Southern blot validation, and comparative metabolite profiling .

Q. How does this compound contribute to the virulence of Botrytis cinerea in plant infections?

Single mutants lacking this compound (bcpks6Δ or bcpks9Δ) exhibit WT-level virulence on bean and tomato leaves, but double mutants lacking both this compound and botrydial (bcpks6Δbcbot2Δ) show markedly reduced lesion formation. This indicates functional redundancy between the two toxins. Experimental design included:

- Pathogenicity assays using mycelial plugs on detached leaves.

- Virulence quantification via lesion diameter measurements and statistical analysis (ANOVA) .

Q. What experimental techniques are used to validate the role of PKS genes in this compound production?

- Gene inactivation : Targeted disruption of BcBOA6 and BcBOA9 via homologous recombination, followed by PCR and Southern blot confirmation.

- Metabolite profiling : HPLC-MS to compare secondary metabolites in WT and mutants.

- Transcriptomics : RNA-seq or qPCR to assess gene expression during infection .

Advanced Research Questions

Q. How can researchers resolve contradictions in virulence data across B. cinerea strains?

Strain-specific toxin production (e.g., T4 strain lacks this compound but relies on botrydial) complicates virulence interpretation. Strategies include:

Q. What regulatory mechanisms control this compound biosynthesis?

Expression of BcBOA genes is co-regulated by:

- BCG1 : A Gα subunit critical for transcriptional activation.

- Ca²⁺/calcineurin pathway : Calcineurin phosphatase and transcription factor BcCRZ1 modulate cluster expression.

- Experimental evidence: Transcriptional profiling of bcg1Δ mutants showed abolished BcBOA expression .

Q. How are biosynthetic intermediates of this compound characterized in mutant strains?

- Isotopic labeling : Feeding ¹³C-acetate to trace polyketide chain assembly (e.g., confirmed acetate origin of this compound).

- Heterologous expression : Express BcBOA6 and BcBOA9 in non-producing fungi (e.g., Aspergillus nidulans) to isolate intermediates.

- Chemical complementation : Supplement mutants with intermediates (e.g., botrylactone) to restore botcinin production .

Q. Why is the this compound gene cluster not conserved in Sclerotinia sclerotiorum, and what are the implications?

Despite shared ancestry, S. sclerotiorum lacks functional this compound production despite orthologs of BcBOA genes. Methods to study this divergence include:

- Comparative transcriptomics : Assess expression of orthologs during infection.

- Gene cluster swapping : Transfer BcBOA clusters to S. sclerotiorum to test functionality .

Methodological Considerations

- Data contradiction analysis : Use multi-strain virulence assays and metabolite quantification to address redundancy or compensatory effects (e.g., this compound upregulation in bcbot2Δ mutants) .

- Experimental design : Include biological replicates and isogenic controls to minimize strain-specific confounding factors .

- Reporting standards : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed method descriptions and supplementary data submission .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.